![molecular formula C11H15Cl2N3 B1439611 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride CAS No. 1185300-89-3](/img/structure/B1439611.png)
4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride
Overview
Description
4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride, also known as 4-DMPP, is a synthetic compound that is used in scientific research as a tool to study various biochemical and physiological processes. 4-DMPP is an inhibitor of monoamine oxidase A (MAO-A), an enzyme that is responsible for the breakdown of neurotransmitters in the brain. It is also an inhibitor of the enzyme, cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of drugs and other substances. 4-DMPP has been used in a variety of research applications, including studies of neurodegenerative diseases, drug metabolism, and the effects of environmental toxins.
Scientific Research Applications
Synthesis and Structural Studies
Compounds related to 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine have been synthesized and characterized, with investigations into their structural properties. Studies have shown that these compounds can form complex structures with metals, exhibiting potential as ligands in coordination chemistry. For example, square planar mononuclear Pd(II) complexes with substituted phenylamines, demonstrating a helical twist in their structure, were synthesized and characterized, highlighting the structural versatility of these compounds (Drew et al., 2007).
Biological Activity
Research has identified various biological activities associated with pyrazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds showing higher activity than reference drugs (Hafez et al., 2016). Additionally, pyrazole-based compounds have been investigated for their potential as anticancer agents against breast cancer cell lines, with promising results indicating significant activity (Ghorab et al., 2014).
Luminescence and Optical Properties
The luminescence properties of europium(III) and terbium(III) complexes with pyrazole derivatives have been explored, showing that these compounds can serve as efficient luminescent materials. The presence of pyrazole ligands significantly enhances the fluorescence of these complexes, making them suitable for applications in lighting and display technologies (Hu et al., 2010).
Molecular Switching and Photochromic Behavior
Pyrazole derivatives have demonstrated potential in molecular switching and photochromic applications. A Schiff base compound containing a pyrazolone ring exhibited photochromic behavior under UV irradiation and molecular switching behavior in solution, offering potential applications in optical storage and molecular electronics (Surati & Shah, 2015).
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;;/h3-7H,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVKACBNQKOGPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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